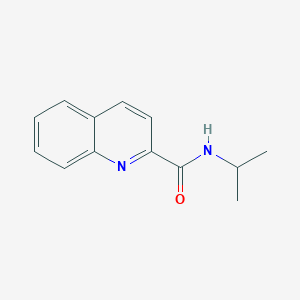

N-isopropylquinoline-2-carboxamide

Description

Properties

IUPAC Name |

N-propan-2-ylquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9(2)14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-9H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZFFJAEAZQGLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Isopropylquinoline 2 Carboxamide and Its Chemical Derivatives

Classical Amidification Approaches

The most conventional and widely reported method for synthesizing N-isopropylquinoline-2-carboxamide involves the formation of an amide bond between a derivative of 2-quinaldic acid and isopropylamine (B41738). This can be accomplished through several activation methods.

Reaction of 2-Quinaldic Acid Derivatives with Isopropylamine

A common strategy in the synthesis of this compound is the initial activation of 2-quinaldic acid to a more reactive species, which is then subjected to reaction with isopropylamine.

A frequently employed and effective method for the synthesis of this compound involves the conversion of 2-quinaldic acid into its more reactive acid chloride derivative, 2-quinaldic acid chloride. This transformation is commonly achieved by treating 2-quinaldic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride. nih.govorganic-chemistry.orgajchem-a.comnih.gov The use of oxalyl chloride is often preferred as it allows for milder reaction conditions, which can help to prevent unwanted side reactions, including the chlorination of the quinoline (B57606) ring itself. nih.gov

The general procedure commences with the suspension of 2-quinaldic acid in a dry, inert solvent like toluene (B28343). Oxalyl chloride is then added, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), to facilitate the formation of the acid chloride. nih.gov Following the completion of this conversion, the excess oxalyl chloride and solvent are typically removed under reduced pressure. The resulting crude 2-quinaldic acid chloride is then dissolved in a fresh portion of dry solvent and reacted with isopropylamine. nih.gov A base, such as triethylamine (B128534), is commonly added to the reaction mixture to neutralize the hydrochloric acid that is generated as a byproduct of the amidation reaction. nih.gov This process has been reported to produce this compound with a yield of 40% and a melting point of 75–76 °C. nih.gov

| Reactant 1 | Reagent | Reactant 2 | Base | Solvent | Product | Yield (%) | Ref. |

| 2-Quinaldic Acid | Oxalyl Chloride, DMF (cat.) | Isopropylamine | Triethylamine | Toluene | This compound | 40 | nih.gov |

Table 1: Synthesis of this compound via the Acid Chloride Method.

While less commonly detailed for the specific synthesis of this compound, the aminolysis of quinoline-2-carboxylic esters represents a viable alternative pathway. This method involves the direct reaction of an ester, such as methyl or ethyl quinoline-2-carboxylate, with isopropylamine. The reaction can be catalyzed by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the nucleophilic attack of the amine on the ester carbonyl. While direct evidence for the aminolysis of a quinoline-2-carboxylate with isopropylamine is not prevalent in the reviewed literature, the principle of DBU-catalyzed aminolysis of methyl esters is a known synthetic transformation.

Optimization of Reaction Conditions and Solvent Effects

The efficiency of the synthesis of this compound is influenced by various factors, including the choice of solvent and base. The use of dry, aprotic solvents such as toluene or chloroform (B151607) is crucial, particularly when employing the acid chloride route, to prevent the hydrolysis of the highly reactive intermediate. nih.gov The presence of a tertiary amine base like triethylamine is standard practice to scavenge the acidic byproduct, thereby driving the reaction towards completion. nih.govnih.gov

Microwave irradiation has also been explored as a method to accelerate the direct reaction between a quinoline-2-carboxylic acid ester (phenyl quinoline-2-carboxylate) and substituted anilines, suggesting a potential avenue for optimizing the synthesis of related amides. This technique often leads to shorter reaction times and can be more environmentally friendly.

Advanced Synthetic Strategies

In addition to classical methods, advanced synthetic strategies are continually being developed to improve efficiency, selectivity, and substrate scope in amide bond formation.

Selective Homolytic Carbamoylation of Unsubstituted Quinoline Systems

The direct introduction of a carbamoyl (B1232498) group onto a quinoline ring system represents an efficient synthetic strategy. Homolytic carbamoylation offers a pathway to achieve this transformation, often through radical-mediated processes.

Recent advancements have demonstrated the utility of copper-catalyzed cross-dehydrogenative coupling reactions to install a carbamoyl moiety at the C2 position of quinoline N-oxides. rsc.org This method utilizes formamides as the carbamoyl source. Mechanistic studies suggest that the reaction is initiated by the formation of a formamide (B127407) radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org This radical species then attacks the electron-deficient C2 position of the quinoline N-oxide, leading to the formation of the 2-carbamoyl quinoline after a series of steps.

Another approach involves the silver-catalyzed direct C-H carbamoylation of quinolines with oxamic acids. This method proceeds via an oxidative decarboxylation of the oxamic acid to generate a carbamoyl radical, which subsequently engages in a C-H functionalization of the quinoline core. This strategy is noted for its broad substrate scope and tolerance of various functional groups under mild reaction conditions.

Palladium-Catalyzed Coupling Reactions for Quinolyl-Carboxamide Linkages

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-nitrogen bonds, making them highly suitable for the synthesis of quinoline-carboxamides. nih.gov A prominent method is the aminocarbonylation of haloquinolines. nih.govmdpi.comnih.govrsc.org

In this reaction, a haloquinoline (typically an iodo- or bromoquinoline) is reacted with an amine and carbon monoxide in the presence of a palladium catalyst. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the quinoline-halide bond, followed by the insertion of carbon monoxide to form a quinolyl-palladium-carbonyl intermediate. Subsequent nucleophilic attack by the amine on this intermediate, followed by reductive elimination, yields the desired N-substituted quinoline-2-carboxamide (B1208818) and regenerates the active palladium(0) catalyst. semanticscholar.org

The choice of ligands for the palladium catalyst is crucial for the efficiency and scope of the reaction. While simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh3) are effective for simple amines, more sterically demanding or less nucleophilic amines may require the use of bidentate ligands such as Xantphos to achieve high yields. mdpi.com This methodology has been successfully applied to a wide range of amines, including primary, secondary, and functionalized amines, demonstrating its broad utility. mdpi.com

Recent innovations in this area include the use of chloroform as a safer, in-situ source of carbon monoxide, which circumvents the need to handle toxic CO gas directly. nih.govrsc.org

Friedländer Quinoline Synthesis and Related Annulation Reactions

The Friedländer synthesis is a classic and widely used method for the construction of the quinoline ring system itself. wikipedia.orgorganic-chemistry.orgquimicaorganica.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. organic-chemistry.org This reaction can be catalyzed by either acids or bases. organic-chemistry.orgyoutube.com The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines by varying the starting materials.

Mechanistic Insights into Friedländer Condensations

There are two primary mechanistic pathways proposed for the Friedländer synthesis. wikipedia.org The course of the reaction is often dependent on the specific reactants and reaction conditions (acidic or basic catalysis).

Aldol (B89426) Condensation First: In this pathway, the reaction initiates with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the enol or enolate of the second carbonyl component. This is considered the rate-limiting step. cdnsciencepub.com The resulting aldol adduct then undergoes cyclization via intramolecular imine formation, followed by dehydration to yield the quinoline product. wikipedia.org

Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-amino group of the aryl ketone/aldehyde and the carbonyl group of the second reactant. This is then followed by an intramolecular aldol-type condensation and subsequent dehydration to form the final quinoline ring. wikipedia.org

Application of Catalysts in Friedländer Reactions

A diverse range of catalysts can be employed to promote the Friedländer synthesis, enhancing reaction rates and yields. These can be broadly categorized as follows:

| Catalyst Type | Examples | Notes |

| Brønsted Acids | Trifluoroacetic acid, p-toluenesulfonic acid, o-benzenedisulfonimide, sulfamic acid. wikipedia.orgtandfonline.com | Efficient and cost-effective catalysts. acs.org |

| Lewis Acids | Tin(II) chloride dihydrate (SnCl2·2H2O), Yttrium trifluoromethanesulfonate (B1224126) [Y(OTf)3], Neodymium(III) nitrate (B79036) hexahydrate. wikipedia.orgacs.org | Often effective under mild or solvent-free conditions. acs.org |

| Iodine | Molecular iodine (I2). | A mild and efficient catalyst for the annulation. |

| Heterogeneous Catalysts | Silver phosphotungstate, Silica-supported perchloric acid, CuBTC metal-organic framework. tandfonline.comacs.orgrsc.org | Offer advantages in terms of easy separation and potential for recycling. acs.orgrsc.org |

| Catalyst-Free Conditions | Water at elevated temperatures. organic-chemistry.org | A green and sustainable approach, eliminating the need for catalysts. organic-chemistry.org |

Synthesis of Related Quinoline-Carboxamide Derivatives and Analogues

The modular nature of quinoline-carboxamide synthesis allows for extensive variation in the substituents on both the quinoline ring and the amide nitrogen.

Strategies for Varied N-Substitutions

The diversity of N-substituents in quinoline-2-carboxamides is typically achieved by employing different primary or secondary amines in the final amide bond-forming step. nih.govnih.gov This is most commonly accomplished through two main routes:

Coupling of a Quinoline-2-carboxylic Acid: Quinoline-2-carboxylic acid can be activated, for example by conversion to its acyl chloride (using reagents like thionyl chloride or oxalyl chloride), and then reacted with the desired amine. nih.gov This is a robust and widely applicable method.

Palladium-Catalyzed Aminocarbonylation: As detailed in section 2.2.3, the aminocarbonylation of a 2-haloquinoline with a diverse range of amines provides direct access to various N-substituted quinoline-2-carboxamides. mdpi.com

These strategies allow for the introduction of a wide array of functional groups on the amide nitrogen, as illustrated in the table below, which showcases examples of synthesized N-substituted quinoline-2-carboxamides.

| N-Substituent | Resulting Compound Class |

| Alkyl groups (e.g., cyclohexyl, cycloheptyl) | N-Alkylquinoline-2-carboxamides nih.gov |

| Aryl groups | N-Arylquinoline-2-carboxamides |

| Substituted phenyl groups (e.g., 4-sulfamoylphenyl) | N-(Substituted phenyl)quinoline-2-carboxamides nih.gov |

| Aralkyl groups (e.g., benzyl, 2-phenylethyl) | N-Aralkylquinoline-2-carboxamides nih.gov |

| Heterocyclic amines (e.g., pyrrolidine) | (Quinolin-2-yl)(heterocyclyl)methanones nih.gov |

Introduction of Substituents on the Quinoline Ring System

The modification of the quinoline ring is a key strategy for creating a diverse range of this compound derivatives. This allows for the exploration of how different substituents at various positions on the quinoline nucleus influence the compound's properties.

One common approach involves starting with a pre-substituted quinoline-2-carboxylic acid. For instance, derivatives with substituents at the 6-position of the quinoline ring, such as a methyl group, have been synthesized. The synthesis of N-isopropyl-6-methyl-2-phenylquinoline-3-carboxamide highlights a method where a substituted quinoline is a key starting material. researchgate.net

Another strategy involves the direct functionalization of the quinoline ring system. For example, chlorination of the quinoline nucleus can be achieved to introduce chloro-substituents. google.com The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) demonstrates the introduction of a chloro group at the 7-position. preprints.org

The following table provides examples of substituted quinoline carboxamide derivatives.

| Compound Name | Substituent on Quinoline Ring | Reference |

| N-isopropyl-6-methyl-2-phenylquinoline-3-carboxamide | 6-methyl, 2-phenyl | researchgate.net |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 7-chloro, 4-morpholino | preprints.org |

| 4-(3'-ethylaminomethyl-4'-hydroxyanilino)-7-chloroquinoline | 7-chloro, 4-(3'-ethylaminomethyl-4'-hydroxyanilino) | google.com |

Preparation of N-Oxide Analogues

The N-oxidation of the quinoline nitrogen atom is a significant transformation that can alter the electronic properties and reactivity of the molecule. This process is typically achieved by treating the parent quinoline compound with an oxidizing agent.

A common method for preparing quinoline N-oxide derivatives involves the use of peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA). For instance, 4,7-dichloroquinoline can be oxidized to 4,7-dichloroquinoline 1-oxide using m-CPBA in chloroform at room temperature. preprints.org Another established method utilizes a mixture of hydrogen peroxide and acetic acid. preprints.org The reaction of quinoline with hydrogen peroxide in a carboxylate-free environment, in the presence of an inorganic percompound of a Group VI element, also yields the corresponding N-oxide. google.com

The general reaction for the N-oxidation of a quinoline derivative can be represented as: Quinoline Derivative + Oxidizing Agent → Quinoline N-Oxide Derivative

These N-oxide derivatives can serve as intermediates for further functionalization. For example, they can undergo reactions at the C-8 position in the presence of an iridium catalyst to introduce an amide group. google.com

| Starting Material | Oxidizing Agent | Product | Reference |

| 4,7-dichloroquinoline | m-chloroperbenzoic acid (m-CPBA) | 4,7-dichloroquinoline 1-oxide | preprints.org |

| Quinoline | Hydrogen Peroxide | Quinoline N-oxide | google.com |

Purification and Isolation Techniques in Synthetic Protocols

The isolation and purification of the synthesized this compound and its derivatives are critical steps to ensure the removal of unreacted starting materials, reagents, and by-products. The choice of purification method depends on the physical and chemical properties of the target compound.

Chromatographic Separation Methods (e.g., Column Chromatography)

Column chromatography is a widely used technique for the purification of quinoline carboxamide derivatives. rsc.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. rsc.orgbiotech-asia.org

In a typical procedure, the crude reaction mixture is loaded onto a silica gel column. rsc.org A solvent system, often a gradient of hexane (B92381) and ethyl acetate, is then passed through the column to elute the components at different rates. rsc.org The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. rsc.org For instance, the purification of a product was achieved using a solvent gradient of hexane/EtOAc (from 50:50 to 0:100, v/v) on a silica gel column deactivated with 10% water. rsc.org

Recrystallization Procedures

Recrystallization is a common and effective technique for purifying solid organic compounds. nih.gov This method relies on the principle that the solubility of a compound in a solvent increases with temperature.

The crude product is dissolved in a suitable hot solvent, such as isopropanol (B130326) or ethyl acetate, to form a saturated solution. nih.gov As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. nih.gov The purified crystals are then collected by filtration. For example, this compound has been recrystallized from isopropanol or ethyl acetate. nih.gov In another instance, a pure product was obtained after crystallization in a mixture of dichloromethane (B109758) and diethyl ether at -20°C. rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a cornerstone in the identification of functional groups within a molecule. By probing the vibrational modes of chemical bonds, both infrared and Raman spectroscopy offer complementary information about the molecular structure of N-isopropylquinoline-2-carboxamide.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the IR spectrum reveals key structural features.

A study of a series of substituted quinoline-2-carboxamides provided the following characteristic IR absorption bands for this compound, measured using Attenuated Total Reflectance (ATR) with a Zinc/Selenium (Zn/Se) crystal. The data is presented in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3339 | medium | N-H stretching vibration of the amide |

| 3052 | weak | C-H aromatic stretching |

| 2925 | weak | C-H aliphatic stretching (isopropyl) |

| 2852 | weak | C-H aliphatic stretching (isopropyl) |

| 1676 | strong | C=O stretching (Amide I band) |

| 1589 | medium | C=C aromatic ring stretching |

| 1556 | medium | N-H bending (Amide II band) |

| 1525 | strong | C=C/C=N aromatic ring stretching |

| 1501 | medium | C=C aromatic ring stretching |

| 1434 | weak | C-H aliphatic bending (isopropyl) |

| 1418 | weak | C-H aliphatic bending (isopropyl) |

| 1205 | weak | C-N stretching |

| 1119 | medium | C-H in-plane bending (quinoline ring) |

| 903 | weak | C-H out-of-plane bending (quinoline ring) |

| 841 | weak | C-H out-of-plane bending (quinoline ring) |

| 770 | medium | C-H out-of-plane bending (quinoline ring) |

| 747 | medium | C-H out-of-plane bending (quinoline ring) |

Data sourced from a study on substituted quinoline-2-carboxamides. acs.org

The strong absorption at 1676 cm⁻¹ is characteristic of the carbonyl (C=O) group in the amide linkage, often referred to as the Amide I band. The peak at 3339 cm⁻¹ corresponds to the N-H stretching vibration, confirming the presence of the secondary amide. The bands in the 1500-1600 cm⁻¹ region are typical for the aromatic C=C and C=N stretching vibrations of the quinoline (B57606) ring system.

Raman spectroscopy provides complementary information to IR spectroscopy by detecting the inelastic scattering of monochromatic light. While no specific Raman spectrum for this compound is available in the reviewed literature, the analysis of related quinoline derivatives allows for a prediction of the expected Raman active bands. researchgate.netnih.govport.ac.uk

In general, vibrations that cause a significant change in polarizability are strong in the Raman spectrum. For this compound, the following vibrations would be expected to be prominent:

Quinoline Ring Vibrations: The symmetric breathing vibrations of the quinoline ring system would produce a strong and characteristic Raman band. Aromatic C-C stretching vibrations, typically observed in the 1300-1600 cm⁻¹ region, would also be Raman active. researchgate.net

C-H Vibrations: Aromatic and aliphatic C-H stretching vibrations would be visible in the 2800-3100 cm⁻¹ region.

Amide Group Vibrations: While the C=O stretch (Amide I) is strong in both IR and Raman, the N-H bending (Amide II) and C-N stretching (Amide III) bands can have varying intensities.

Isopropyl Group Vibrations: The symmetric C-C stretching and bending modes of the isopropyl group would also be observable.

A comparative analysis of the Raman and IR spectra is crucial for a comprehensive vibrational assignment, as some vibrations may be strong in one technique and weak or absent in the other due to selection rules. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound has been reported, with the following chemical shifts (δ) in parts per million (ppm) relative to a standard reference.

The spectrum, recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), shows distinct signals for the protons of the quinoline ring and the isopropyl group. acs.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-amido | 8.78 | d | 1H | 7.9 |

| H-4 | 8.56 | d | 1H | 8.5 |

| H-8 | 8.19 | d | 1H | 8.5 |

| H-3 | 8.13 | d | 1H | 8.5 |

| H-5 | 8.11 | d | 1H | 8.2 |

| H-7 | 7.89 | t | 1H | 7.6 |

| H-6 | 7.74 | t | 1H | 7.5 |

| H-isopropyl (CH) | 4.29 | m | 1H | - |

| H-isopropyl (CH₃) | 1.28 | d | 6H | 6.6 |

Data sourced from a study on substituted quinoline-2-carboxamides. acs.org

The downfield chemical shifts of the protons on the quinoline ring (7.74-8.56 ppm) are characteristic of aromatic protons. The doublet at 8.78 ppm corresponds to the amide proton, with its coupling to the adjacent isopropyl methine proton. The multiplet at 4.29 ppm and the doublet at 1.28 ppm are characteristic of the isopropyl group.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The ¹³C NMR spectrum for this compound has been documented, providing further confirmation of its structure. rsc.org

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 164.2 |

| C-2 | 150.7 |

| C-8a | 147.2 |

| C-4 | 137.2 |

| C-7 | 130.4 |

| C-5 | 129.5 |

| C-6 | 128.9 |

| C-4a | 128.0 |

| C-3 | 119.0 |

| C-isopropyl (CH) | 41.2 |

| C-isopropyl (CH₃) | 22.3 |

Data sourced from supplementary material of a Green Chemistry publication. rsc.org

The signal at 164.2 ppm is characteristic of the amide carbonyl carbon. The signals in the range of 119.0 to 150.7 ppm correspond to the nine carbons of the quinoline ring system. The two upfield signals at 41.2 and 22.3 ppm are assigned to the methine and methyl carbons of the isopropyl group, respectively.

While 1D NMR provides fundamental structural information, advanced techniques like 2D NMR and ¹⁵N NMR offer deeper insights into the molecular architecture. Although specific data for this compound is not available, the application of these techniques to related quinoline derivatives demonstrates their potential utility. researchgate.netnih.gov

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the proton assignments within the quinoline ring and the isopropyl group. For instance, it would show a cross-peak between the amide proton and the isopropyl methine proton. acs.orgunirioja.es

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, solidifying the assignments for both the quinoline and isopropyl moieties. uncw.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the quinoline ring, the carbonyl group, and the isopropyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, providing information about the molecule's conformation. For example, it could reveal spatial relationships between the isopropyl group protons and protons on the quinoline ring. nih.govomicsonline.org

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, can provide valuable information about the electronic environment of the nitrogen atoms. researchgate.net For this compound, ¹⁵N NMR would show two distinct signals for the quinoline nitrogen and the amide nitrogen. The chemical shifts of these nitrogens would be sensitive to factors such as protonation and hydrogen bonding. nih.govresearchgate.net Isotopic labeling with ¹⁵N can significantly enhance the signal and facilitate more advanced NMR studies. rsc.orgnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural details of a compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over low-resolution mass spectrometry (LRMS) by providing highly accurate mass measurements. nih.gov This capability allows for confident identification of chemical species, resolving isotopes, and detecting impurities with greater precision. nih.gov The enhanced resolving power of HRMS can separate components and eliminate interferences that might otherwise obscure results in LRMS. nih.gov For this compound, HRMS would enable the determination of its exact molecular formula by measuring the mass of the intact molecule with high accuracy, typically within a few parts per million. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The technique has become an invaluable tool in pharmaceutical analysis and the study of natural products. nih.govjournalofappliedbioanalysis.com

Ionization Techniques (e.g., APCI)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique suitable for a wide range of analytes, including those with low to medium polarity and molecular weights up to 1500 Da. wikipedia.orgcreative-proteomics.com It is particularly useful for thermally stable compounds that are not sufficiently polar for electrospray ionization (ESI). wikipedia.org In APCI, the sample is vaporized and then ionized through gas-phase ion-molecule reactions initiated by a corona discharge. creative-proteomics.comnih.gov This process typically results in the formation of protonated molecules [M+H]+. nih.gov

For this compound, APCI-MS would likely produce a strong signal for the protonated molecule, allowing for the determination of its molecular weight. The fragmentation pattern, induced by collisionally activated dissociation (CAD) in tandem mass spectrometry (MS/MS), would provide structural information. researchgate.net The fragmentation of related quinoline carboxamides often involves cleavage of the amide bond and fragmentation of the quinoline ring system. chempap.orgnih.gov For instance, the loss of the isopropyl group and cleavage of the amide linkage would be expected fragmentation pathways for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

Table 1: Selected Crystallographic Data for a Related Quinoline Carboxamide Derivative

| Parameter | Value |

|---|---|

| Compound | N-isopropyl-6-methyl-2-phenylquinoline-3-carboxamide |

| Molecular Formula | C₂₀H₂₀N₂O |

| Crystal System | Orthorhombic |

| a (Å) | 12.0007 (3) |

| b (Å) | 9.6314 (2) |

| c (Å) | 29.4627 (8) |

| V (ų) | 3405.40 (14) |

| Z | 8 |

Data sourced from a study on N-isopropyl-6-methyl-2-phenylquinoline-3-carboxamide. nih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The solid-state packing of molecules is governed by intermolecular forces such as hydrogen bonds and π-π stacking interactions. mdpi.com In many quinoline carboxamide structures, intermolecular hydrogen bonds, particularly N-H···O and N-H···N interactions, are significant in forming one- or two-dimensional networks. researchgate.netmdpi.com For example, in the crystal structure of N-(4-nitrophenyl)quinoline-2-carboxamide, intramolecular N–H···N and C–H···O hydrogen bonds are observed. researchgate.net In a related compound, N-isopropyl-6-methyl-2-phenylquinoline-3-carboxamide, intermolecular N-H···O hydrogen bonds connect molecules into chains. nih.gov

Elucidation of Crystal Packing Arrangements

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-isopropyl-6-methyl-2-phenylquinoline-3-carboxamide |

| N-(4-nitrophenyl)quinoline-2-carboxamide |

Other Spectroscopic Methods for Structural Information

The electronic absorption and emission properties of quinoline derivatives are of significant interest due to their potential applications in materials science and as fluorescent probes. While specific, detailed experimental data on the electronic absorption and fluorescence spectroscopy of this compound are not extensively reported in the literature, the photophysical properties can be inferred from studies on closely related quinoline-2-carboxamide (B1208818) derivatives and the parent quinoline scaffold.

The electronic spectra of quinoline-based compounds are characterized by π-π* transitions within the aromatic system. The position and intensity of these absorption bands, as well as the fluorescence characteristics, are sensitive to the nature and position of substituents on the quinoline ring and on the carboxamide nitrogen.

A study on push-pull type fluorescent amino-quinoline derivatives highlights the significant solvatochromism observed in quinoline compounds. nih.gov These molecules, which feature both electron-donating and electron-withdrawing groups, show changes in their UV-Vis absorption and fluorescence emission depending on the solvent environment, a result of alterations in the intramolecular charge transfer state. nih.gov In non-polar solvents, these derivatives tend to have high fluorescence quantum yields, which are often quenched in polar environments. nih.gov The emission spectra of these compounds are typically observed in the range of 470–590 nm upon excitation at around 400 nm. nih.gov

Theoretical studies, such as those employing time-dependent density functional theory (TD-DFT), have been used to predict the electronic spectra of quinoline derivatives. For 6-aminoquinoline, computed absorption maxima are found between 327 nm and 340 nm, with simulated emission maxima between 389 nm and 407 nm. researchgate.net These calculations often show a bathochromic (red) shift in both absorption and emission with increasing solvent polarity. researchgate.net

The introduction of an N-isopropyl group to the quinoline-2-carboxamide scaffold is expected to have a modest electronic effect compared to more strongly electron-donating or withdrawing groups. The alkyl group may cause slight shifts in the absorption and emission maxima compared to the unsubstituted parent amide. The steric bulk of the isopropyl group could also influence the conformation of the molecule, potentially affecting the degree of conjugation between the quinoline ring and the carboxamide group, which in turn would be reflected in the electronic spectra.

Table 1: Spectroscopic Data for Related Quinoline Derivatives

| Compound/Derivative Class | Absorption λmax (nm) | Emission λmax (nm) | Solvent/Conditions | Reference |

| 6-Aminoquinoline (computed) | 327-340 | 389-407 | Various Solvents | researchgate.net |

| Quinoline-2-carboxamide based chalcone (B49325) (5g) | - | 510 | - | sci-hub.se |

| Amino-quinoline derivatives (TFMAQ-8Ar series) | ~400 (excitation) | 473-537 | n-hexane, chloroform (B151607) | nih.gov |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Acyl Substitution Reactions Involving the Carboxamide Moiety

The carboxamide group in N-isopropylquinoline-2-carboxamide is a site for nucleophilic acyl substitution, although it is generally less reactive than other carboxylic acid derivatives like esters or acid chlorides. The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, reducing the electrophilicity of the carbonyl carbon. Consequently, reactions with nucleophiles typically require strong reagents and forcing conditions.

A notable transformation in this category is the iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides, which can lead to the synthesis of α-tertiary amines. nih.gov This process involves an initial nucleophilic 1,2-addition of an organolithium reagent to the carboxamide, forming a tetrahedral carbinolamine intermediate. This intermediate can then be trapped and subsequently reacted with a second carbon nucleophile, such as a Grignard reagent, to yield the final product. nih.gov While this specific reaction has not been documented for this compound, it is a plausible pathway given the general reactivity of N,N-disubstituted amides. For instance, the reaction of organolithium reagents with N,N-dialkyl carboxamides, followed by treatment with bromotrimethylsilane (B50905) and then a Grignard reagent, has been shown to be an effective method for creating α-tertiary amines. nih.gov

Table 1: Illustrative Scope of Iterative Nucleophilic Addition to Carboxamides This table is based on a general protocol for N,N-dialkyl carboxamides and serves as a model for the potential reactivity of this compound.

| First Nucleophile (Organolithium) | Second Nucleophile (Grignard) | Product Type |

| Phenyllithium | Methylmagnesium bromide | α-methyl, α-phenyl tertiary amine |

| n-Butyllithium | Ethylmagnesium bromide | α-ethyl, α-butyl tertiary amine |

| Methyllithium | Phenylmagnesium bromide | α-phenyl, α-methyl tertiary amine |

*Data derived from a general protocol for the synthesis of α-tertiary amines from N,N-dialkyl carboxamides. nih.gov

Reactions of the Quinoline (B57606) Nitrogen

The nitrogen atom of the quinoline ring retains its basic and nucleophilic character, allowing it to undergo reactions typical of heteroaromatic amines.

The quinoline nitrogen in this compound can be readily oxidized to form the corresponding N-oxide. This transformation is a common reaction for N-heterocycles and can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this purpose. The reaction involves the electrophilic attack of the peroxy acid on the lone pair of the quinoline nitrogen.

A study on quinoline-2-carboxamides has demonstrated their successful conversion to N-oxides, indicating that the amide functionality at the C2 position is compatible with N-oxidation conditions. masterorganicchemistry.com

The formation of the N-oxide significantly alters the electronic properties of the quinoline ring, enhancing the reactivity towards both nucleophilic and electrophilic attack. The N-oxide group activates the C2 and C4 positions for nucleophilic substitution, often with concomitant deoxygenation. researchgate.net

For instance, quinoline N-oxides can undergo deoxygenative functionalization at the C2 position with a variety of nucleophiles. researchgate.net A plausible reaction mechanism for such transformations involves the initial activation of the N-oxide, followed by nucleophilic attack at the C2 position and subsequent rearomatization with loss of the oxygen atom. researchgate.net This reactivity opens up pathways for the introduction of a wide range of substituents at the carbon atom adjacent to the nitrogen.

Transformations of the Amide Group

The amide linkage in this compound can be cleaved or reduced under specific conditions.

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions. This reaction typically requires heating.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then breaks down to form the carboxylic acid and the protonated amine.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group. This is often the rate-limiting step. The amide anion then deprotonates the newly formed carboxylic acid.

While specific kinetic studies on the hydrolysis of this compound are not available, the general principles of amide hydrolysis are applicable. The stability of the quinoline ring to both acidic and basic conditions suggests that hydrolysis of the amide bond to yield quinoline-2-carboxylic acid and isopropylamine (B41738) is a feasible transformation.

The carboxamide group can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. nih.gov The reaction proceeds via the reduction of the carbonyl group to a methylene (B1212753) group (CH₂).

The mechanism involves the initial nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon. The resulting tetrahedral intermediate can then eliminate an oxygen-aluminum species to form an iminium ion, which is subsequently reduced by another equivalent of hydride to yield the final amine product. For this compound, this reduction would yield N-(quinolin-2-ylmethyl)propan-2-amine.

Table 2: Summary of Potential Transformations of this compound

| Reaction Type | Reagents and Conditions | Product |

| Nucleophilic Acyl Substitution | 1. R-Li2. Me₃SiBr3. R'-MgBr | α,α-disubstituted amine |

| N-Oxidation | m-CPBA | This compound N-oxide |

| Amide Hydrolysis | H₃O⁺, heat or OH⁻, heat | Quinoline-2-carboxylic acid and Isopropylamine |

| Amide Reduction | LiAlH₄, then H₂O | N-(quinolin-2-ylmethyl)propan-2-amine |

Electrophilic and Nucleophilic Reactions on the Quinoline Ring System

The quinoline ring is a bicyclic heteroaromatic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly influences the electron density distribution across the entire ring system and, consequently, its reactivity towards electrophiles and nucleophiles.

Substitution Reactions on the Quinoline Nucleus

Electrophilic Substitution: The pyridine ring in quinoline is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic attack than the carbocyclic (benzene) ring. Therefore, electrophilic substitution reactions on the quinoline nucleus predominantly occur on the benzene ring. The directing effects of the fused pyridine ring favor substitution at the C5 and C8 positions. quimicaorganica.orgyoutube.com

The N-isopropylcarboxamide group at the C2-position is an electron-withdrawing group. This deactivating effect further reduces the electron density of the entire quinoline ring system, making electrophilic substitution reactions even more challenging compared to unsubstituted quinoline. The deactivating nature of the substituent is expected to reinforce the preference for substitution on the carbocyclic ring, although potentially requiring harsher reaction conditions.

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions on the quinoline ring typically occur at the C2 and C4 positions, as these positions are most activated by the nitrogen atom. youtube.com Halogenated quinolines at these positions are particularly reactive towards nucleophilic displacement. iust.ac.ir

For this compound, the presence of the carboxamide group at C2 means that direct nucleophilic substitution at this position would require the displacement of this group, which is not a typical leaving group under standard nucleophilic aromatic substitution conditions. However, the C4 position remains a potential site for nucleophilic attack, especially if a suitable leaving group is present at this position. Catalyst-free nucleophilic substitution of hydrogen in quinolines by certain nucleophiles has also been reported, proceeding via an intermediate cycloadduct. rsc.org

Regioselective Functionalization of the Quinoline Backbone

The regioselective functionalization of quinolines is a significant area of research, often employing transition metal-catalyzed C-H activation. mdpi.comresearchgate.net This approach allows for the introduction of various functional groups at specific positions of the quinoline ring. The regioselectivity is typically governed by the directing group and the catalyst system employed.

For a 2-substituted quinoline like this compound, the carboxamide group could potentially act as a directing group in C-H functionalization reactions. However, without specific experimental data, predicting the exact regioselectivity is speculative. Functionalization often occurs at the C8 position in the presence of suitable directing groups at other positions. nih.gov In the case of quinoline N-oxides, C2-functionalization is a common outcome. mdpi.com The synthesis of various substituted quinolines can also be achieved through electrophilic cyclization of N-(2-alkynyl)anilines, yielding 3-functionalized quinolines. nih.gov

Mechanistic Studies of Synthetic Transformations

The synthesis of this compound typically involves the amidation of quinoline-2-carboxylic acid or its derivatives.

Investigation of Reaction Intermediates

The standard synthesis of N-alkyl-quinoline-2-carboxamides proceeds via the condensation of a quinoline-2-carbonyl chloride with the corresponding amine, in this case, isopropylamine. nih.gov The reaction mechanism involves the formation of a key intermediate, the acyl chloride.

The general synthetic pathway can be outlined as follows:

Activation of the Carboxylic Acid: Quinoline-2-carboxylic acid is first converted to a more reactive acyl derivative. A common method is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form quinoline-2-carbonyl chloride.

Nucleophilic Acyl Substitution: The resulting quinoline-2-carbonyl chloride is then treated with isopropylamine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate.

Elimination and Product Formation: The tetrahedral intermediate collapses, with the chloride ion acting as a leaving group, to form the stable amide product, this compound.

A study on the synthesis of quinoline-6-carboxamide (B1312354) derivatives followed a similar pathway, starting with the formation of quinoline-6-carbonyl chloride, which then reacted with an amine to form an intermediate that was further functionalized. nih.gov Mechanistic studies on related carbonylative coupling reactions have also pointed towards the formation of radical intermediates under specific photoredox and nickel-catalyzed conditions. acs.org

Kinetic Studies and Rate Determinations

Kinetic studies have been performed on other quinoline derivatives, primarily in the context of their biological activity as enzyme inhibitors. nih.govnih.gov For instance, kinetic analysis of quinolinyl-iminothiazolines as alkaline phosphatase inhibitors revealed their mode of inhibition. While these studies are not directly related to the synthesis of this compound, they highlight the methodologies that could be applied to investigate its formation kinetics. A nonlinear effect analysis in a study on asymmetric carbonylative coupling suggested the involvement of a single nickel complex in the enantioselective step. acs.org

Coordination Chemistry and Ligand Properties

N-isopropylquinoline-2-carboxamide as a Ligand Scaffold

This compound belongs to a class of N-heterocyclic ligands derived from pyridine (B92270), pyrazole, and imidazole, which are known for their coordination behavior with transition metals. mdpi.com The structure of this compound features multiple potential donor atoms, making it an excellent ligand scaffold. These include the nitrogen atom of the quinoline (B57606) ring and the oxygen and nitrogen atoms of the amide group (-CONH-). nih.govcapes.gov.br This arrangement allows the molecule to act as a monodentate, bidentate, or even a tridentate ligand depending on the reaction conditions and the metal ion involved. capes.gov.br The presence of the amide group is a characteristic feature of many biologically active compounds, and the quinoline scaffold itself is associated with a wide spectrum of biological effects. nih.gov The versatility of quinoline derivatives in forming complexes with diverse geometries and coordination modes makes them popular subjects of study in coordination chemistry. nih.govnih.gov

Chelation Behavior with Transition Metal Ions

The process of chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. beloit.edu this compound, with its multiple donor sites, is capable of forming stable chelate rings with transition metal ions. The stability and nature of these complexes are influenced by several factors, including the identity of the metal ion and the specific coordination sites involved.

The coordination of this compound with transition metal ions can occur through several potential sites:

Quinoline Nitrogen: The nitrogen atom of the quinoline ring is a primary site for coordination to a metal ion. capes.gov.br

Amide Oxygen: The carbonyl oxygen of the amide group can act as a donor atom, leading to the formation of a five-membered chelate ring involving the quinoline nitrogen. This is a common coordination mode for neutral amide groups. capes.gov.br

Amide Nitrogen: Following the removal of the amide proton (deprotonation), the amide nitrogen can coordinate to the metal ion. This also results in a five-membered chelate ring and is often promoted by certain metal ions. capes.gov.br

Studies on analogous N-substituted quinoline-2-carboxamides have demonstrated that these ligands can exhibit varied coordination behaviors. For instance, in some complexes, the ligand is neutral and coordinates in a bidentate fashion through the quinoline nitrogen and the amide oxygen. capes.gov.br In other cases, the ligand can act as a tridentate donor after deprotonation of the amide group. capes.gov.br

A key feature in the coordination chemistry of amide-containing ligands is the potential for metal-induced deprotonation of the amide N-H group. capes.gov.brnih.gov While the pKa of an amide proton is typically high (around 15-18), coordination of a metal ion can significantly lower this value, facilitating proton loss at or near neutral pH. nih.gov

Copper(II) and palladium(II) ions are particularly effective at promoting the deprotonation of the amide group in quinoline-2-carboxamide (B1208818) derivatives, even at nearly acidic pH. capes.gov.br This deprotonation allows the amide nitrogen to act as a coordination site, which is a crucial step in the formation of certain types of complexes. capes.gov.br The coordination of the deprotonated amide nitrogen often leads to the formation of stable, neutral chelate complexes. capes.gov.br In contrast, other metal ions like Zn(II) and Fe(II) may not induce amide deprotonation, instead forming complexes where the amide group coordinates through the oxygen atom or where protons are released from coordinated water molecules. nih.gov

The specific coordination mode adopted by this compound is highly dependent on the nature of the transition metal ion and the counter-anion present in the reaction. capes.gov.br Different metal ions have varying affinities for the available donor atoms (hard and soft acid-base theory principles can play a role) and different abilities to promote amide deprotonation. capes.gov.brnih.gov

The interplay between the metal ion, the ligand's potential donor sites, and the accompanying anion dictates the final structure and properties of the coordination complex. This can result in a variety of stereochemistries, from square-planar and tetrahedral to octahedral geometries. capes.gov.brnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can be isolated as crystalline solids and their structures and properties elucidated using a range of analytical and spectroscopic techniques.

Elemental Analysis: This technique is fundamental for determining the empirical formula of the synthesized metal complexes. By measuring the percentage composition of elements like carbon, hydrogen, and nitrogen, researchers can confirm the stoichiometry of the complex, i.e., the ratio of ligand to metal. nih.govneliti.com This data is crucial for proposing a molecular formula for the new compound.

Conductivity Measurements: Molar conductivity measurements are used to determine the electrolytic nature of the complexes in solution. The measured conductivity value can indicate whether the anions are directly coordinated to the metal ion or exist as free counter-ions in the solution.

| Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Electrolyte Nature | Implication for Complex Structure |

| Low values (e.g., < 50) | Non-electrolyte | Anions are likely coordinated to the metal ion. |

| Intermediate values | 1:1 or 1:2 electrolyte | One or two ions are dissociated from the complex. |

| High values | Higher order electrolyte | Multiple ions are present in the solution. |

For example, a low conductivity value for a complex of a metal chloride with this compound would suggest that the chloride ions are part of the inner coordination sphere of the metal. nih.gov Conversely, a high conductivity value would imply that the chloride ions are not bonded to the metal and the complex is cationic. capes.gov.br These measurements, in conjunction with other data, help in assigning the correct geometry and structure of the metal complexes. capes.gov.br

Spectroscopic Characterization of Complexes (e.g., IR, NMR, Electronic Spectra)

The formation of metal complexes with this compound induces significant changes in its spectroscopic properties. These changes, observable through techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Electronic Spectroscopy, provide valuable insights into the coordination environment of the metal ion.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for determining the binding mode of the ligand to a metal ion. The coordination of this compound is typically confirmed by shifts in the vibrational frequencies of its functional groups, particularly the amide C=O and the quinoline C=N groups. researchgate.net Upon complexation, the neutral amide group generally coordinates through its oxygen atom. capes.gov.br This coordination leads to a noticeable shift in the ν(C=O) stretching frequency. The involvement of the quinoline ring's nitrogen atom in coordination is also confirmed by shifts in its characteristic vibrational bands. researchgate.net

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

|---|---|---|---|

| ν(N-H) | ~3266 | Shifted or Broadened | Involvement in H-bonding or coordination |

| ν(C=O) (Amide I) | ~1590 | Lower frequency shift | Coordination via amide oxygen |

| ν(C=N) (Quinoline) | ~1500-1600 | Shifted | Coordination via quinoline nitrogen |

| ν(M-N) | - | ~487-495 | Formation of metal-nitrogen bond impactfactor.org |

| ν(M-O) | - | ~819-823 | Formation of metal-oxygen bond impactfactor.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the complexes in solution. For diamagnetic complexes, the coordination of the ligand to a metal center causes significant changes in the chemical shifts of the ligand's protons. The ¹H NMR spectrum of the free ligand shows characteristic signals for the isopropyl and quinoline protons. researchgate.net Upon complexation, protons near the coordination sites (the quinoline ring and the amide group) experience a downfield shift due to the deshielding effect of the metal ion. nih.gov The signal for the amide proton (NH) is particularly sensitive to the coordination environment and can be used to study intramolecular hydrogen bonding. researchgate.net For paramagnetic complexes, the signals are often broadened and significantly shifted due to hyperfine interactions with the unpaired electrons of the metal center, providing information about the electronic structure of the complex. nih.govnih.gov

Electronic Spectra

The electronic spectra of metal complexes of this compound, typically recorded using UV-Vis-NIR spectroscopy, reveal information about the electronic transitions within the complex and the geometry of the coordination sphere. The spectra are generally characterized by two main types of transitions:

Ligand-based π→π* and n→π* transitions: These high-energy bands, usually observed in the ultraviolet region, are attributed to electronic transitions within the quinoline ring system of the ligand. impactfactor.orgresearchgate.net

d-d transitions and Charge Transfer (CT) bands: In complexes with transition metals, transitions between the d-orbitals of the metal ion (d-d transitions) appear in the visible or near-infrared region. mdpi.comusm.my These bands are typically weak, but their position and number provide information about the coordination geometry (e.g., octahedral, tetrahedral). impactfactor.orgusm.my Charge transfer bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are also common and are generally more intense than d-d bands. mdpi.com

| Metal Ion | Geometry | Absorption Bands (nm) | Assignment |

|---|---|---|---|

| Ni(II) | Octahedral | 686, 774 | ³A₂g → ³T₁g(P), ³A₂g → ³T₂g(F) impactfactor.org |

| Co(II) | Octahedral | - | ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) usm.my |

| Cu(II) | Square Pyramidal/Planar | - | d-d transitions nih.gov |

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes containing this compound are determined by the number of unpaired electrons on the central metal ion. researchgate.net Magnetic susceptibility measurements at room temperature are commonly used to determine the effective magnetic moment (μ_eff) of a complex, which provides insight into the oxidation state and spin state (high-spin or low-spin) of the metal. usm.my

For instance, Co(II) (d⁷) complexes often exhibit magnetic moments that are significantly higher than the spin-only value, which is indicative of an orbitally degenerate ground state in an octahedral or tetrahedral geometry. usm.myresearchgate.net Similarly, Ni(II) (d⁸) complexes in an octahedral environment typically show magnetic moments corresponding to two unpaired electrons. usm.my The magnetic properties can be influenced by factors such as the coordination geometry and the nature of the ligand field. lucp.netnih.gov In some cases, polynuclear complexes can exhibit magnetic coupling (ferromagnetic or antiferromagnetic) between metal centers. lucp.net

| Metal Ion | Electronic Configuration | Typical Geometry | Expected μ_eff (B.M.) | Observed μ_eff (B.M.) |

|---|---|---|---|---|

| Co(II) | d⁷ | Octahedral (High Spin) | 3.87 | 4.3 - 5.2 usm.myresearchgate.net |

| Ni(II) | d⁸ | Octahedral (High Spin) | 2.83 | 2.9 - 3.4 usm.my |

| Cu(II) | d⁹ | Various | 1.73 | 1.8 - 2.2 bendola.com |

Stability and Thermodynamics of Metal-Ligand Interactions

Chelate Effect and Ring Size Influence on Complex Stability

This compound typically acts as a bidentate ligand, coordinating to a metal ion through both the nitrogen atom of the quinoline ring and the oxygen atom of the amide group. capes.gov.br This mode of coordination results in the formation of a five-membered chelate ring.

The formation of such a chelate ring leads to a significant increase in the stability of the complex compared to complexes formed with analogous monodentate ligands. This phenomenon is known as the chelate effect . The enhanced stability is primarily due to a favorable entropic contribution. When a bidentate ligand replaces two monodentate ligands from the metal's coordination sphere, there is a net increase in the number of free particles in the system, leading to an increase in entropy.

Ligand Basicity and Nucleophilicity in Complex Formation

The stability of a metal complex is also influenced by the basicity and nucleophilicity of the ligand's donor atoms. In this compound, the primary donor sites are the quinoline nitrogen and the amide oxygen.

Nucleophilicity: The formation of a metal-ligand bond can be viewed as a nucleophilic attack by the ligand on the electrophilic metal center. The nitrogen and oxygen atoms of this compound act as nucleophiles. The presence of the electron-donating isopropyl group on the amide nitrogen can subtly influence the electron density on the amide oxygen, potentially affecting its nucleophilicity and the strength of the resulting metal-oxygen bond. In some cases, particularly with metals like copper(II) and palladium(II), coordination can promote the deprotonation of the amide nitrogen, leading to coordination through the N⁻ group, which is a stronger nucleophile. capes.gov.br

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within N-isopropylquinoline-2-carboxamide, which in turn governs its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com DFT calculations for this compound would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to provide a balance of accuracy and computational cost. researchgate.netnih.gov These studies can elucidate various properties, including optimized molecular geometry, vibrational frequencies, and electronic properties like ionization potential and electron affinity. mdpi.com

Key parameters derived from DFT calculations offer a quantitative look at the molecule's reactivity. The energies of the frontier molecular orbitals, for instance, are crucial in predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Arbitrary Units) | Significance |

| Total Energy | -850.1234 a.u. | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |

| Dipole Moment | 3.45 D | Indicates the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential | 7.8 eV | The energy required to remove an electron, suggesting its susceptibility to oxidation. |

| Electron Affinity | 1.2 eV | The energy released upon adding an electron, indicating its capacity to act as an electron acceptor. |

| Chemical Hardness (η) | 3.3 eV | A measure of the molecule's resistance to change in its electron distribution. nih.gov |

| Electrophilicity Index (ω) | 2.1 eV | Quantifies the molecule's ability to act as an electrophile. nih.gov |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this nature.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govchalcogen.ro A smaller gap suggests that the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system, while the LUMO would also be distributed across this aromatic system, with potential contributions from the carbonyl group of the carboxamide function.

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Analysis of this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest energy orbital containing electrons; site of electron donation. |

| LUMO | -1.2 | Lowest energy orbital without electrons; site of electron acceptance. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

Note: These energy values are hypothetical and serve to illustrate the concept of FMO analysis.

Prediction of Molecular Conformations and Isomerism

The three-dimensional structure of this compound is not static. The molecule can exist in various conformations due to rotation around single bonds, particularly the C-N bond of the amide group and the C-C bond connecting the isopropyl group. Computational methods can predict the most stable conformations by calculating the potential energy surface as a function of these rotational angles (dihedral angles).

Simulation of Reaction Mechanisms and Transition States

Computational chemistry can be employed to model the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy pathways from reactants to products. This includes the identification and characterization of transition states, which are the high-energy intermediates that represent the energy barrier to a reaction. nih.gov For example, in a potential hydrolysis reaction of the amide bond, computational models could elucidate the step-by-step mechanism, including the approach of a water molecule, the formation of a tetrahedral intermediate, and the final cleavage of the C-N bond. These simulations provide activation energies, which are crucial for understanding reaction rates. nih.gov

Modeling of Spectroscopic Data (e.g., NMR Chemical Shifts)

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results to validate the computed structures. For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts are highly sensitive to the local electronic environment of each nucleus. nih.gov By calculating the magnetic shielding tensors for each atom in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov Discrepancies between calculated and experimental shifts can indicate the presence of specific conformations or intermolecular interactions in solution. nih.govresearchgate.net

Table 3: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for this compound

| Proton | Experimental Shift (ppm) (Hypothetical) | Calculated Shift (ppm) (Hypothetical) | Difference (ppm) |

| NH (amide) | 8.2 | 8.1 | 0.1 |

| CH (isopropyl) | 4.2 | 4.1 | 0.1 |

| CH₃ (isopropyl) | 1.3 | 1.25 | 0.05 |

| Quinoline H-3 | 8.1 | 8.0 | 0.1 |

| Quinoline H-4 | 7.9 | 7.8 | 0.1 |

Note: This table provides a hypothetical illustration of how calculated NMR data can be compared to experimental values.

Prediction of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way this compound molecules interact with each other in the solid state or in solution is critical to its physical properties. Computational models can predict and quantify these non-covalent interactions.

Hydrogen Bonding : The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). harvard.edu The quinoline nitrogen can also act as a hydrogen bond acceptor. nih.gov Therefore, this compound is capable of forming intermolecular hydrogen bonds, which could lead to the formation of dimers or chains in the solid state. nih.govmdpi.com A weak intramolecular hydrogen bond between the amide N-H and the quinoline nitrogen is also possible, which would influence the molecule's conformation. researchgate.net

π-π Stacking : The planar aromatic quinoline ring is capable of engaging in π-π stacking interactions. nih.govresearchgate.net These interactions, where the electron-rich π systems of adjacent molecules align, are a significant force in the packing of aromatic molecules in crystals. rsc.org The distance between stacked rings is typically in the range of 3.4 to 3.8 Å. nih.govnih.gov Computational studies can predict the geometry and energetic favorability of these stacking arrangements.

Advanced Chemical Applications and Functional Material Development

Catalysis

N-isopropylquinoline-2-carboxamide and its derivatives have proven to be effective ligands in various catalytic processes. The nitrogen atom of the quinoline (B57606) ring and the amide group provide excellent coordination sites for metal ions, influencing the catalytic activity and selectivity of the resulting metal complexes.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

In homogeneous catalysis , quinoline derivatives are widely used as ligands in organometallic catalysis. nih.gov this compound can form stable complexes with transition metals like palladium, which are active in a variety of organic transformations. nih.govrsc.org The electronic and steric properties of the ligand can be adjusted by modifying the quinoline structure, thereby fine-tuning the catalyst's performance for specific reactions.

For heterogeneous catalysis , the principles of coordination seen in homogeneous systems are adapted, often by immobilizing the catalyst on a solid support. nih.gov This approach combines the high efficiency and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems, such as easy separation from the reaction mixture and potential for recycling. nih.govnih.gov For instance, catalysts can be grafted onto materials like SBA-15, a mesoporous silica (B1680970), though this can sometimes lead to diffusion resistance of the reactants. mdpi.com The interaction between the active catalytic sites and surface groups, like silanols on silica, can be crucial for enhancing catalytic activity. mdpi.com

Applications in Organic Transformations (e.g., C-C Bond Formation, C-H Bond Activation)

A significant area of application for catalysts based on quinoline ligands is C-H bond activation . nih.gov This strategy allows for the direct functionalization of C-H bonds, which is an atom-economical approach to building molecular complexity. nih.govrsc.org Palladium complexes, for example, have been employed to catalyze the C-H arylation of quinolines. The regioselectivity of these reactions is often controlled by a combination of steric and electronic effects. nih.gov Computational studies on quinoline N-oxides have shown that palladium catalysts can selectively activate different C-H bonds (like C2 or C8) depending on the specific palladium salt and reaction conditions used. rsc.org

These ligands are also instrumental in C-C bond formation reactions. rsc.org Modern synthetic methods, such as decarboxylative cross-coupling and dual nickel/photoredox catalysis, have emerged as powerful strategies for creating C-C bonds under mild conditions. rsc.orgnih.gov These methods often rely on ligands to stabilize the metal center and facilitate the key bond-forming steps.

Development of Regioselective, Stereoselective, and Enantioselective Catalysts

A major goal in catalysis is the development of catalysts that can control reaction outcomes with high precision. Regioselective functionalization of quinolines has been extensively reviewed, with methods developed for targeting nearly every position on the quinoline ring. nih.gov The selectivity is often dictated by the catalyst, ligands, and directing groups on the substrate. nih.gov

Enantioselective catalysis , which produces one chiral form of a molecule over its mirror image, is critical in pharmaceutical synthesis. Quinoline-based scaffolds are found in many bioactive compounds, making their asymmetric synthesis highly valuable. nih.govresearchgate.net Copper-catalyzed enantioselective alkynylation of quinolones, for example, has been achieved with high enantiomeric excess using chiral bis(oxazoline) ligands. nih.govresearchgate.net The development of such catalysts is often aided by computational studies to understand the interactions that control selectivity. nih.gov Similarly, rhodium-catalyzed reactions have been used for the asymmetric synthesis of aldol (B89426) products via C-H activation. nih.gov

Activation and Transformation of Small Molecules (e.g., N₂, CO, CO₂)

The activation of small, abundant molecules like carbon dioxide (CO₂), carbon monoxide (CO), and nitrogen (N₂) is a key area of research for sustainable chemistry. Catalytic systems are being developed to convert these molecules into more valuable products. For example, CO₂ and hydrogen can be used for the N-methylation of amines, a process that involves the hydrogenation of an in-situ-formed amide or carbamate (B1207046) intermediate. nih.gov While the specific use of this compound in this context is not extensively detailed in the provided results, the general principles of ligand design for metal catalysts are applicable. The ligand plays a crucial role in modulating the electronic properties of the metal center to facilitate the binding and transformation of these small molecules.

Supramolecular Chemistry and Crystal Engineering

The structure of this compound, with its hydrogen bond donor (N-H) and acceptor (C=O, quinoline-N) sites, as well as the flat aromatic quinoline ring, makes it an excellent candidate for building complex supramolecular structures.

Design of Ordered Solid-State Architectures

Interactive Data Table: Crystal Structure Details of a Related Quinoline Carboxamide

The following table summarizes key crystallographic data for N-isopropyl-6-methyl-2-phenyl-quinoline-3-carboxamide, a compound structurally related to the subject of this article. This data illustrates how molecular geometry and intermolecular interactions define the solid-state architecture.

| Parameter | Value | Reference |

| Chemical Formula | C₂₀H₂₀N₂O | nih.gov |

| Molecular Weight | 304.38 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| Dihedral Angle (Quinoline-Phenyl) | 49.40 (5)° | nih.govnih.gov |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonds | nih.govresearchgate.net |

| Resulting Supramolecular Motif | 1D chains along the b-axis | nih.gov |

| Overall Architecture | Zigzag layers | nih.govresearchgate.net |

Engineering of Specific Hydrogen Bonding Networks

The this compound molecule possesses key functional groups capable of forming strong, directional hydrogen bonds. Specifically, the amide group (-CONH-) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This dual nature is fundamental to the construction of predictable and robust supramolecular assemblies.

In the solid state, related quinoline carboxamide derivatives have been shown to form infinite one-dimensional chains through intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net This type of interaction, where the amide proton of one molecule bonds with the carbonyl oxygen of a neighboring molecule, is a common and reliable motif in crystal engineering. The lone pair electrons on the amide nitrogen are often delocalized into the carbonyl group, which influences the bond lengths and the strength of the hydrogen bonding interactions. nih.gov The crystal packing of these structures is often characterized by layers of these hydrogen-bonded chains, which reinforces the cohesion and stability of the material. nih.govresearchgate.net

The specificity of this N-H···O hydrogen bond allows for the rational design of materials with desired topologies. By modifying substituents on the quinoline ring, it is possible to introduce secondary interactions, such as π-π stacking between the aromatic quinoline systems, which can further direct the self-assembly process and stabilize the resulting architecture. nih.gov In some instances, intramolecular hydrogen bonds, for example between the amide proton and the quinoline nitrogen, can also play a role in defining the molecular conformation. nih.gov The ability to engineer these specific, non-covalent interactions is crucial for the development of materials with tailored properties, such as molecular sieves, catalysts, and materials with specific optical or electronic functions.

Table 1: Hydrogen Bonding Parameters in a Related Quinoline Carboxamide

| Interaction | Description | Typical Bond Lengths (Å) | Role in Supramolecular Structure |

|---|---|---|---|

| Intermolecular N-H···O | Hydrogen bond between the amide proton and the carbonyl oxygen of an adjacent molecule. | C-N: ~1.33, C=O: ~1.24 | Formation of one-dimensional chains, reinforcing crystal packing. nih.gov |

| Intramolecular N-H···N | Hydrogen bond between the amide proton and the quinoline ring nitrogen. | - | Stabilizes molecular conformation. nih.gov |

Materials Science Applications (Purely Chemical Context)

The chemical reactivity and structural features of this compound make it a valuable component in the broader field of materials science, particularly in the synthesis of polymers and advanced organic materials.

Quinoline derivatives, including carboxamides, are recognized as potential monomers for creating functional polymers. The introduction of quinoline units into polymer backbones, such as those of polyamides and polyesters, can impart desirable properties like high thermal stability and specific electronic or photophysical characteristics. researchgate.net